N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide: Another thiadiazole derivative with a furan ring.
Uniqueness
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a chlorophenoxy group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14ClN3O2S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-2-4-12(5-3-11)16(22)19-17-21-20-15(24-17)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
RANDEKJZOAPQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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